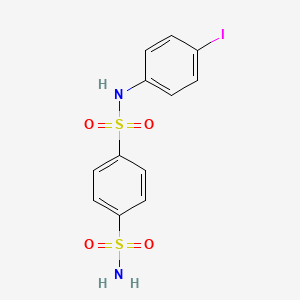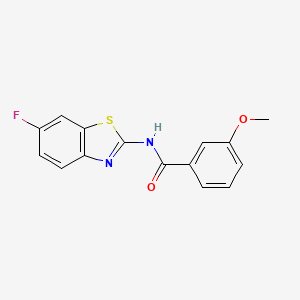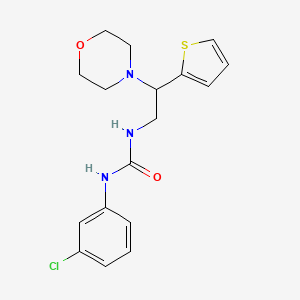
4-Nitrothiophene-2-carbaldehyde
Vue d'ensemble
Description
4-Nitrothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H3NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a nitro group (-NO2) at the 4-position and an aldehyde group (-CHO) at the 2-position of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Mécanisme D'action
Target of Action
4-Nitrothiophene-2-carbaldehyde is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Pharmacokinetics
It is known that the compound has a molecular weight of 15715 , which could influence its bioavailability and pharmacokinetic profile.
Analyse Biochimique
Biochemical Properties
It is known that thiophene derivatives, which 4-Nitrothiophene-2-carbaldehyde is a part of, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that thiophene derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the nitration of thiophene-2-carbaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products:
Oxidation: 4-Nitrothiophene-2-carboxylic acid.
Reduction: 4-Aminothiophene-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Comparaison Avec Des Composés Similaires
5-Nitrothiophene-2-carbaldehyde: Similar structure but with the nitro group at the 5-position.
4-Nitrobenzaldehyde: An aromatic aldehyde with a nitro group on a benzene ring instead of a thiophene ring.
2-Nitrothiophene: A thiophene derivative with a nitro group at the 2-position but lacking the aldehyde group
Uniqueness: 4-Nitrothiophene-2-carbaldehyde is unique due to the combination of the nitro and aldehyde functional groups on the thiophene ring. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHJYYUGAEESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)




![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)

![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)


![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)
![3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2957052.png)
![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)
